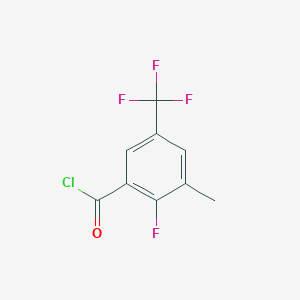

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride is a useful research compound. Its molecular formula is C9H5ClF4O and its molecular weight is 240.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluoroalkylation reactions, including those utilizing reagents like 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride, are pivotal in the synthesis of fluorine-containing compounds. These compounds have garnered significant attention in pharmaceuticals, agrochemicals, and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as increased lipophilicity, stability, and bioavailability. The review by Song et al. (2018) emphasizes the advancements in fluoroalkylation in aqueous media, highlighting the evolution of environmentally benign methodologies for incorporating fluorinated groups into target molecules, thus contributing to green chemistry initiatives (Song et al., 2018).

Synthesis and Application in Organic Chemistry

In organic synthesis, the application of fluoroalkylated intermediates, such as this compound, is crucial for developing compounds with enhanced pharmacological profiles. A practical example is provided by Qiu et al. (2009), who developed a pilot-scale method for the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug. This synthesis showcases the role of fluoroalkylated intermediates in facilitating the production of medically relevant compounds (Qiu et al., 2009).

Fluorinated Compounds in Cancer Research

The chemistry of fluorinated compounds, including those derived from this compound, has been integral to cancer research. Gmeiner (2020) reviews the contributions of fluorine chemistry to the development of fluorinated pyrimidines for cancer treatment. Fluorinated compounds, such as 5-fluorouracil, have been used to treat millions of cancer patients annually, underscoring the importance of fluoroalkylation reactions in creating potent anticancer agents (Gmeiner, 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that benzoyl chloride compounds often target proteins and enzymes in the body, reacting with the amino groups present in these biomolecules .

Mode of Action

The mode of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride involves a series of chemical reactions. As a benzoyl chloride compound, it is likely to undergo nucleophilic substitution reactions . In these reactions, the chloride ion is replaced by another nucleophile, often leading to the formation of an ester or amide linkage. This can result in significant changes to the target molecule, potentially altering its function .

Biochemical Pathways

It is known that the compound is used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and functions .

Pharmacokinetics

Its metabolism and excretion would depend on the specific reactions it undergoes within the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the nature of these interactions. For instance, if it reacts with a protein or enzyme, it could potentially alter the function of these biomolecules, leading to downstream effects on cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is known to react vigorously with water, forming hydrogen chloride, a toxic and corrosive gas . Therefore, its stability and reactivity can be significantly affected by the presence of water and other environmental conditions .

Análisis Bioquímico

Biochemical Properties

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, it is used in the synthesis of cathepsin S inhibitors, which are enzymes involved in protein degradation within lysosomes . The interaction between this compound and these enzymes is crucial for the inhibition process, which can have therapeutic implications for diseases such as cancer and autoimmune disorders.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of cathepsin S by compounds synthesized using this compound can lead to altered gene expression and disrupted cellular metabolism, which can ultimately affect cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of enzymes such as cathepsin S by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular function, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained inhibition of target enzymes and altered cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to tissues and organs . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cell . Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution pattern can influence its effectiveness and potential side effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This localization is important for its interaction with target enzymes and the subsequent biochemical effects.

Propiedades

IUPAC Name |

2-fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O/c1-4-2-5(9(12,13)14)3-6(7(4)11)8(10)15/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFGPEAMLPPELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide](/img/structure/B2503601.png)

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2503609.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)